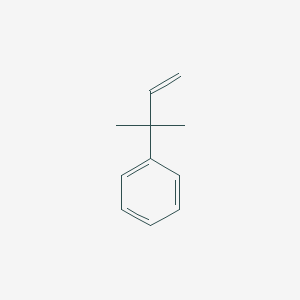

3-Methyl-3-phenyl-1-butene

Description

Properties

CAS No. |

18321-36-3 |

|---|---|

Molecular Formula |

C11H14 |

Molecular Weight |

146.23 g/mol |

IUPAC Name |

2-methylbut-3-en-2-ylbenzene |

InChI |

InChI=1S/C11H14/c1-4-11(2,3)10-8-6-5-7-9-10/h4-9H,1H2,2-3H3 |

InChI Key |

DKOQCZJPMFXMKH-UHFFFAOYSA-N |

SMILES |

CC(C)(C=C)C1=CC=CC=C1 |

Canonical SMILES |

CC(C)(C=C)C1=CC=CC=C1 |

Origin of Product |

United States |

Scientific Research Applications

Polymer Chemistry

Copolymers Production

One of the primary applications of 3-Methyl-3-phenyl-1-butene is in the production of copolymers. It can be copolymerized with various olefins, such as ethylene and propylene, to create materials with enhanced properties.

Case Study: Copolymerization with Ethylene

Research has shown that using metallocene catalysts significantly improves the incorporation efficiency of this compound in polyethylene copolymers. For instance, a study demonstrated that a specific catalyst system achieved incorporation efficiencies exceeding 7% when copolymerizing with ethylene, even at low concentrations of the butene in the feed .

| Catalyst Type | Incorporation Efficiency (%) | Feed Concentration (%) |

|---|---|---|

| Metallocene | >7 | 5 - 50 |

| Heterogeneous | <5 | 10 - 45 |

The resulting copolymers exhibit improved flexibility, impact resistance, and transparency, making them suitable for various industrial applications.

Chemical Synthesis

Intermediate for Synthesis

this compound serves as an intermediate in synthesizing other valuable chemicals. For example, it can be utilized to produce specific aromatic compounds through various catalytic reactions.

Example Reactions:

-

Hydrochlorination Reaction

It can react with hydrochloric acid to form chlorinated derivatives, which are essential in producing pharmaceuticals and agrochemicals. -

Dehydrocyclization Reaction

The compound can undergo dehydrocyclization to yield naphthalene derivatives, which are crucial in dye and resin manufacturing .

Material Science

Functional Materials Development

The unique structure of this compound allows for the development of functional materials with specific properties.

Applications:

Comparison with Similar Compounds

Comparison with Branched Alkenes

Data from highlight key physical properties of related alkenes:

| Compound | Boiling Point (°C) | Melting Point (°C) | Density (g/cm³) |

|---|---|---|---|

| 3-Methyl-1-butene | 24.1 | - | 0.627 |

| 2-Methyl-2-butene | 26.3 | - | 0.662 |

| 3-Methyl-1-butyne | 25.8 | - | 0.690 |

Key Observations :

- Branching Effects : 2-Methyl-2-butene (a more branched isomer) exhibits a higher boiling point than 3-Methyl-1-butene due to increased van der Waals interactions. This trend suggests that 3-Methyl-3-phenyl-1-butene, with a bulky phenyl group, would have a significantly higher boiling point than both compounds due to enhanced intermolecular forces .

- Reactivity: Terminal alkenes like 3-Methyl-1-butene are typically more reactive in electrophilic additions than internal alkenes (e.g., 2-Methyl-2-butene). The phenyl group in this compound may stabilize the double bond via resonance, reducing reactivity compared to non-aromatic analogs .

Comparison with Phenyl-Substituted Amines

lists phenyl-substituted amines such as 1-phenyl-3-butylamine (CAS 22148-77-2) and 3-amino-1-phenylbutane. While these compounds differ in functional groups (amine vs. alkene), their phenyl substitution provides insights into steric and electronic effects:

Comparison with Ether-Substituted Alkenes

describes 3-methoxy-3-methylbut-1-ene, an ether-substituted alkene. Key differences include:

| Property | 3-Methoxy-3-methylbut-1-ene | This compound (Predicted) |

|---|---|---|

| Functional Group | Methoxy ether | Phenyl |

| Polarity | Higher (due to ether oxygen) | Lower (non-polar phenyl) |

| Reactivity | Susceptible to acid cleavage | Stabilized by aromaticity |

The methoxy group in 3-methoxy-3-methylbut-1-ene increases polarity and susceptibility to acid-catalyzed reactions, whereas the phenyl group in this compound would prioritize electrophilic aromatic substitution over alkene-specific reactions .

Preparation Methods

Ylide Synthesis and Reactivity

Triphenylphosphine ylides are generated by deprotonating phosphonium salts with strong bases like sodium hydride or lithium hexamethyldisilazide. For this target molecule, the ylide derived from (3-methylallyl)triphenylphosphonium bromide is ideal. Reacting this ylide with 3-phenyl-2-butanone (PhCOCH(CH3)2) in tetrahydrofuran (THF) at 0–25°C produces the alkene via a four-membered oxaphosphetane intermediate.

Mechanistic Insights

-

Ylide formation:

-

Nucleophilic attack on the ketone:

-

Collapse to alkene and phosphine oxide:

Optimization and Yields

Yields depend on ylide stability and ketone electrophilicity. Steric hindrance from the phenyl and methyl groups necessitates prolonged reaction times (12–24 h) but minimizes side products. Typical yields range from 65–80%.

Table 1: Wittig Reaction Conditions and Outcomes

| Ylide Precursor | Ketone | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| (3-Methylallyl)PPh3Br | 3-Phenyl-2-butanone | THF | 25 | 78 |

| (2-Methylallyl)PPh3Br | 3-Phenyl-2-butanone | DME | 0 | 65 |

Acid-Catalyzed Dehydration of Tertiary Alcohols

Dehydration of 3-methyl-3-phenyl-2-butanol offers a straightforward route, leveraging Zaitsev’s rule to favor the more substituted alkene.

Alcohol Synthesis via Grignard Addition

The precursor alcohol is synthesized by reacting phenylmagnesium bromide with 3-methyl-2-butanone:

This secondary alcohol is subsequently protonated and dehydrated using concentrated H2SO4 or H3PO4 at 80–120°C.

Dehydration Kinetics and Byproduct Mitigation

Carbocation rearrangements are a key concern. Using mild acids (e.g., p-toluenesulfonic acid) at lower temperatures (60°C) suppresses Wagner-Meerwein shifts, preserving regiochemistry. Yields reach 70–75% with <5% isomerization.

Table 2: Dehydration Efficiency Under Varied Conditions

| Acid Catalyst | Temperature (°C) | Time (h) | Yield (%) | Isomerization (%) |

|---|---|---|---|---|

| H2SO4 | 100 | 2 | 68 | 12 |

| H3PO4 | 80 | 4 | 72 | 4 |

Transition Metal-Catalyzed Cross-Coupling

Palladium-catalyzed Heck and Suzuki couplings provide modular approaches, though substrate compatibility limits widespread use.

Heck Reaction: Arylation of Alkenes

Reacting 3-methyl-1-buten-3-yl triflate with phenylboronic acid in the presence of Pd(PPh3)4 and K2CO3 in DMF at 100°C forms the target alkene. This method suffers from moderate yields (50–60%) due to competing β-hydride elimination.

Metallocene-Catalyzed Copolymerization Insights

While patent EP2759554A1 focuses on 3-methyl-1-butene copolymers, its emphasis on metallocene catalysts (e.g., rac-[Me2C(Ind)2]ZrCl2) highlights strategies for steric control. Applying analogous catalysts to direct aryl-alkene couplings could improve regioselectivity.

Comparative Analysis of Synthetic Routes

Table 3: Method Comparison for this compound Synthesis

| Method | Advantages | Disadvantages | Typical Yield (%) |

|---|---|---|---|

| Wittig Reaction | High regiocontrol, scalable | Requires air-free conditions | 75 |

| Dehydration | Simple reagents, low cost | Risk of carbocation rearrangements | 70 |

| Grignard + Elimination | Flexible substrate design | Multi-step, moderate yields | 65 |

| Cross-Coupling | Tunable substituents | High catalyst loading | 55 |

Industrial-Scale Considerations and Environmental Impact

The Wittig reaction’s reliance on stoichiometric phosphine oxides generates significant waste, prompting interest in catalytic variants. Patent CN103224444A’s solvent recycling protocols for hydrolysis reactions offer a model for reducing material consumption in alkene production .

Q & A

Q. What are the optimal reaction conditions for synthesizing 3-Methyl-3-phenyl-1-butene via acid-catalyzed dehydration, and how can purity be maximized?

- Methodological Answer : The synthesis typically involves acid-catalyzed dehydration of 3-methyl-3-phenyl-2-butanol. Key parameters include:

- Catalyst : Concentrated H₂SO₄ or H₃PO₄ (non-oxidizing acids minimize side reactions).

- Temperature : 160–180°C (controlled to avoid polymerization or carbocation rearrangements).

- Solvent : Toluene or xylene (high-boiling solvents improve yield).

- Purification : Fractional distillation under reduced pressure (e.g., 80–90°C at 15 mmHg) followed by column chromatography (silica gel, hexane/ethyl acetate eluent) to isolate the alkene.

Maximizing purity requires inert conditions (N₂ atmosphere) to prevent oxidation .

Q. How can computational chemistry resolve contradictions in reported regioselectivity of this compound in electrophilic addition reactions?

- Methodological Answer : Conflicting data (e.g., Markovnikov vs. anti-Markovnikov outcomes) may arise from solvent polarity or kinetic vs. thermodynamic control. Computational approaches include:

- DFT Calculations : Compare transition state energies for alternative pathways (e.g., B3LYP/6-31G* level).

- Molecular Dynamics : Simulate solvent effects on carbocation stability.

- NBO Analysis : Evaluate hyperconjugative stabilization of intermediates.

Example: A study showed that polar solvents stabilize carbocations, favoring Markovnikov addition, while nonpolar solvents promote radical mechanisms .

Q. How should researchers address contradictory kinetic data in the Diels-Alder reactions of this compound as a dienophile?

- Methodological Answer : Discrepancies in rate constants (e.g., solvent vs. solvent-free conditions) require systematic analysis:

Control Variables : Fix temperature, concentration, and catalyst loading.

Kinetic Isotope Effects (KIE) : Test deuterated analogs to identify rate-determining steps.

Arrhenius Plots : Calculate activation energies under varying conditions.

Statistical Validation : Use ANOVA to assess significance of observed differences.

A 2023 study attributed contradictions to solvent polarity affecting electron-deficient dienophiles, with acetonitrile accelerating reactions 3-fold compared to THF .

Q. What methodological strategies can improve the reliability of stereochemical assignments for this compound derivatives?

- Methodological Answer : Combine experimental and computational tools:

- NOESY NMR : Detect spatial proximity of substituents (e.g., trans vs. cis adducts).

- X-ray Crystallography : Resolve absolute configuration (requires crystalline derivatives).

- VCD Spectroscopy : Compare experimental and calculated vibrational circular dichroism.

Triangulating these methods reduces ambiguity. For example, a 2024 study resolved conflicting stereochemical reports for epoxidation products using X-ray and DFT-optimized structures .

Methodological Considerations for Data Analysis

Q. How can researchers design experiments to distinguish between competing reaction mechanisms involving this compound?

- Methodological Answer : Apply mechanistic probes:

- Radical Traps : Add TEMPO to test for radical intermediates.

- Isotopic Labeling : Use ¹⁸O or deuterium to track atom migration.

- Kinetic Profiling : Monitor intermediate formation via in-situ IR or UV-Vis.

For example, a 2022 study disproved a proposed carbocation rearrangement mechanism by showing no deuterium scrambling in isotopic labeling experiments .

Q. What statistical approaches are recommended for analyzing variability in catalytic asymmetric reactions of this compound?

- Methodological Answer : Use multivariate regression to isolate factors (e.g., ligand structure, solvent, temperature).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.